3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione
Description
3-Bromo-4-(cyclohexyloxy)-1λ⁶-thiolane-1,1-dione is a brominated sulfolane derivative featuring a thiolane-1,1-dione core substituted with a bromine atom at position 3 and a cyclohexyloxy group at position 4. The thiolane-1,1-dione (sulfolane) scaffold is characterized by a five-membered ring containing a sulfur atom and two ketone groups, providing a polar yet thermally stable framework. The bromine atom introduces electrophilic reactivity, while the bulky cyclohexyloxy group contributes steric hindrance and lipophilicity.
This compound is likely synthesized via bromination of a precursor sulfolane derivative followed by nucleophilic substitution or etherification to introduce the cyclohexyloxy moiety.
Properties
Molecular Formula |
C10H17BrO3S |
|---|---|
Molecular Weight |
297.21 g/mol |
IUPAC Name |
3-bromo-4-cyclohexyloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17BrO3S/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h8-10H,1-7H2 |
InChI Key |
QTRKTGQRNQRBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiolane ring or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Steric Effects
Electronic Effects
- The trifluoromethyl group introduces strong electron-withdrawing effects, stabilizing adjacent negative charges and enhancing resistance to oxidative degradation. This contrasts with the electron-donating nature of the cyclohexyloxy group, which may increase susceptibility to electrophilic attack.
- The pyrazole ring provides π-electron density and hydrogen-bonding sites, enabling interactions absent in purely aliphatic analogs.
Solubility and Lipophilicity
- The cyclohexyloxy substituent enhances lipophilicity (logP ~2.5 estimated), favoring nonpolar solvents and membrane permeability. In contrast, the pyrazole-containing compound may exhibit improved aqueous solubility due to polar N-atoms.
- The trifluoropropyloxy group combines moderate lipophilicity with unique solubility in fluorinated solvents, a property exploitable in specialty syntheses.
Biological Activity
3-Bromo-4-(cyclohexyloxy)-1lambda6-thiolane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrOS
- Molecular Weight : 279.18 g/mol
- CAS Number : [Not specified in search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The thiolane ring structure is believed to contribute to its reactivity and binding affinity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. In vitro assays have demonstrated that this compound can scavenge free radicals effectively.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have revealed varying degrees of effectiveness. The compound demonstrates selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Selective towards cancer cells |
Case Studies
Several case studies have been documented regarding the use of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial effects of various thiolane derivatives, including this compound. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
-
Case Study on Cancer Cell Lines :
- In a recent investigation, the compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results showed IC50 values indicating promising anticancer activity, warranting further exploration into its mechanism of action.
-
Antioxidant Activity Assessment :
- An experiment measuring the antioxidant capacity using DPPH and ABTS assays revealed that the compound significantly reduced oxidative stress markers in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
